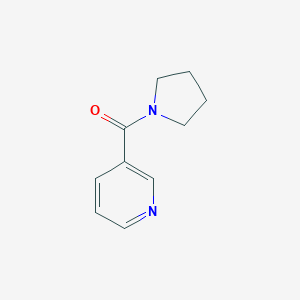
Pyridin-3-yl(pyrrolidin-1-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pyridin-3-yl(pyrrolidin-1-yl)methanone is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is a member of the pyridine family and has a unique structure that makes it a valuable tool for studying various biochemical and physiological processes. In
Applications De Recherche Scientifique
Pyridin-3-yl(pyrrolidin-1-yl)methanone has been extensively studied for its potential applications in scientific research. This compound has been shown to have a variety of biological activities, including anti-inflammatory, analgesic, and anti-tumor effects. It has also been used as a tool in the study of various biochemical and physiological processes, including the regulation of gene expression and the modulation of neurotransmitter release.
Mécanisme D'action
The mechanism of action of pyridin-3-yl(pyrrolidin-1-yl)methanone is not fully understood, but it is thought to involve the modulation of various signaling pathways in the body. This compound has been shown to activate the nuclear factor-kappa B (NF-κB) pathway, which plays a key role in the regulation of inflammatory and immune responses. It has also been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators.
Biochemical and Physiological Effects:
Pyridin-3-yl(pyrrolidin-1-yl)methanone has a variety of biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models of arthritis and other inflammatory conditions. It has also been shown to inhibit the growth and proliferation of cancer cells in vitro and in vivo. Additionally, this compound has been shown to modulate the release of various neurotransmitters, including dopamine and serotonin, which are involved in the regulation of mood and behavior.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using pyridin-3-yl(pyrrolidin-1-yl)methanone in lab experiments is its well-characterized structure and biological activity. This compound has been extensively studied and has a well-established mechanism of action. Additionally, it is relatively easy to synthesize and can be obtained in high yield and purity. However, one limitation of using this compound is its potential toxicity. Like many other chemical compounds, pyridin-3-yl(pyrrolidin-1-yl)methanone can be toxic at high doses and may have adverse effects on cell viability and function.
Orientations Futures
There are many future directions for the study of pyridin-3-yl(pyrrolidin-1-yl)methanone. One area of interest is the development of new analogs and derivatives with improved biological activity and selectivity. Another area of interest is the study of the molecular mechanisms underlying the effects of this compound on various signaling pathways and cellular processes. Additionally, there is a need for further research on the potential applications of this compound in the treatment of various diseases and conditions, including cancer, inflammation, and neurological disorders.
Méthodes De Synthèse
Pyridin-3-yl(pyrrolidin-1-yl)methanone can be synthesized using a variety of methods. One common method involves the reaction of pyridine-3-carboxaldehyde with pyrrolidine in the presence of a reducing agent such as sodium borohydride. This reaction results in the formation of the desired product with high yield and purity.
Propriétés
Numéro CAS |
77727-88-9 |
|---|---|
Nom du produit |
Pyridin-3-yl(pyrrolidin-1-yl)methanone |
Formule moléculaire |
C10H12N2O |
Poids moléculaire |
176.21 g/mol |
Nom IUPAC |
pyridin-3-yl(pyrrolidin-1-yl)methanone |
InChI |
InChI=1S/C10H12N2O/c13-10(12-6-1-2-7-12)9-4-3-5-11-8-9/h3-5,8H,1-2,6-7H2 |
Clé InChI |
UVTAMWNTYFEONL-UHFFFAOYSA-N |
SMILES |
C1CCN(C1)C(=O)C2=CN=CC=C2 |
SMILES canonique |
C1CCN(C1)C(=O)C2=CN=CC=C2 |
Autres numéros CAS |
77727-88-9 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



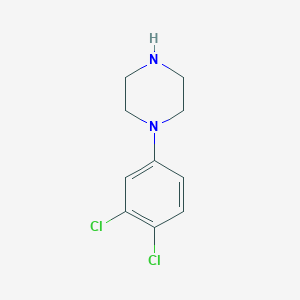
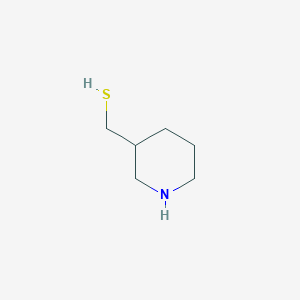
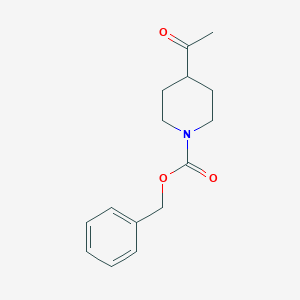

![1-[4-[(6-Methyl-4-oxochromen-3-yl)methylideneamino]phenyl]sulfonyl-3-phenylthiourea](/img/structure/B178245.png)
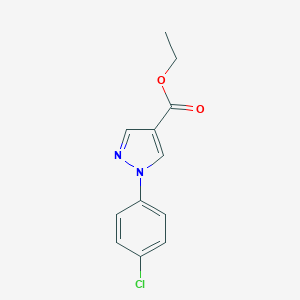
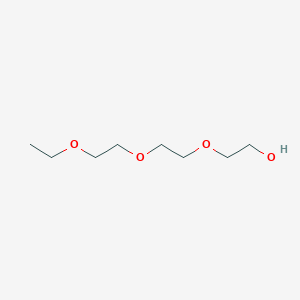
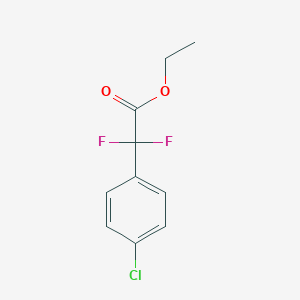
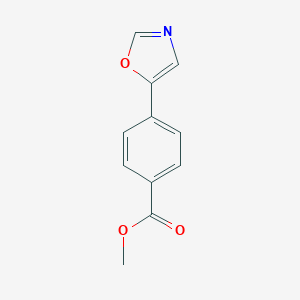
![2-[4-[3-(hydroxymethyl)phenyl]phenyl]acetic Acid](/img/structure/B178261.png)


![1H-Benzo[d]azepin-2(3H)-one](/img/structure/B178267.png)
